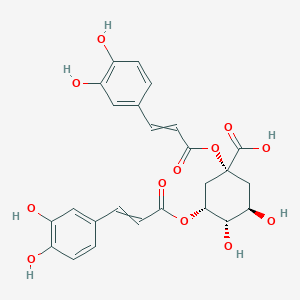

1,5-Dicaffeoylquinic acid

描述

Significance of Cynarin in Phytochemical Research

Cynarin holds significance in phytochemical research due to its classification as a polyphenol, a group of compounds widely recognized for their antioxidant potential and various health benefits. Research indicates that polyphenols can positively influence biological functions and may play a role in preventing or combating various pathologies related to lifestyle, metabolism, and aging. mdpi.com Cynarin, specifically, has been associated with a range of biological properties, including antioxidant and anti-inflammatory activities. ontosight.ainih.gov Its study contributes to the broader understanding of the therapeutic potential of plant-derived compounds.

Origin and Research Context within Cynara scolymus

Cynarin is predominantly found in the artichoke plant (Cynara cardunculus var. scolymus), which is native to the Mediterranean region. nih.govresearchgate.netmdpi.com While the inflorescences (capitula) of the artichoke are consumed as food, preparations based on artichoke leaves are utilized in herbal medicine. mdpi.comnih.gov Research into Cynara scolymus has revealed it to be a rich source of polyphenolic compounds, including caffeoylquinic acids and flavonoids. sid.ir Cynarin is often highlighted as a major derivative of caffeoylquinic acids found in artichoke leaves and heads. researchgate.netresearchgate.net However, some research suggests that cynarin (specifically 1,3-di-caffeoylquinic acid) may not be inherently present in fresh artichoke but can form as an artifact during aqueous extraction processes through the transesterification of 1,5-di-O-caffeoylquinic acid, which is considered the primary caffeoylquinic acid in artichoke. mdpi.comnih.gov This aspect of its origin within Cynara scolymus is a notable point in research concerning artichoke extracts.

Research findings related to Cynarin within Cynara scolymus include observations on its potential effects on various biological processes:

| Research Area | Observed Effect | Source Plant Part |

| Antioxidant Activity | Neutralization of free radicals, preventing cellular damage. | Leaves, Heads |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes and cytokines. ontosight.ai | Leaves |

| Hepatoprotective | Protection of the liver from damage. ontosight.ai | Leaves |

| Cholagogue/Choleretic | Stimulation of bile flow and production. thenakedpharmacy.comnih.gov | Leaves, Heads |

| Lipid-lowering | Improvement of lipid profile (decrease in TC, TG, LDL-c; increase in HDL-c). nih.gov | Leaves |

| Neuroprotective | Inhibition of glutamate (B1630785) release in rat cerebral synaptosomes. mdpi.comnih.gov | Artichoke Extract |

| Anti-atherosclerotic | Downregulation of iNOS expression in human coronary smooth muscle cells. researchgate.netresearchgate.net | Artichoke Extract |

| Anti-HIV | Inhibition of HIV-1 replication in human T-cell leukemia cells. mattioli1885journals.commattioli1885journals.com | Not specified |

Classification and Structural Features in Academic Literature

Cynarin is chemically classified as a hydroxycinnamic acid derivative and an ester formed from quinic acid and two units of caffeic acid. medkoo.com It is specifically known as 1,3-dicaffeoylquinic acid. researchgate.netnih.gov

Its structural features consist of a cyclohexane (B81311) ring derived from quinic acid, with multiple hydroxyl and carboxyl groups. Two caffeic acid moieties are esterified to the quinic acid core. ontosight.ai The presence of hydroxyl groups on the aromatic rings of the caffeic acid units is reported to be responsible for the antioxidant activities of phenolic compounds like cynarin. mattioli1885journals.commattioli1885journals.com

The chemical formula for Cynarin is C₂₅H₂₄O₁₂. nih.govwikidata.org

Key structural identifiers and properties from academic sources include:

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₄O₁₂ | nih.govwikidata.org |

| Molecular Weight | 516.45 g/mol chemdad.com or 516.12677620 Da nih.gov | nih.govchemdad.com |

| IUPAC Name | (1R,3R,4S,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid | nih.govmedkoo.comnih.gov |

| InChI Key | YDDUMTOHNYZQPO-RVXRWRFUSA-N medkoo.comwikidata.org or YDDUMTOHNYZQPO-FCXRPNKRSA-N nih.gov | nih.govmedkoo.comwikidata.org |

| CAS Registry Number | 30964-13-7 medkoo.comchemdad.com or 1884-24-8 nih.govnih.gov or 212891-05-9 medkoo.comwikidata.org | nih.govmedkoo.comwikidata.orgchemdad.comnih.gov |

It is worth noting that different CAS numbers are associated with Cynarin in the literature. PubChem lists CID 5281769 for "Cynarine" which corresponds to 1,3-Dicaffeoylquinic acid and lists CAS 1884-24-8 and 212891-05-9 among other identifiers. nih.govnih.gov Another source lists CAS 30964-13-7 for Cynarin. chemdad.comchemicalbook.com

Research into the structural and electronic features of cynarin has also been conducted using computational methods like Density Functional Theory (DFT). dergipark.org.tr

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Cynarin | 5281769 |

| Chlorogenic acid | 1794427 |

| Caffeic acid | 1794427 |

| 1,5-Dicaffeoylquinic acid | 65085 |

| Luteolin | 5280445 |

| Apigenin | 5280443 |

| Cynaroside (B7765609) | 107813 |

| Cynaropicrin | 164564 |

| Quinic acid | 65080 |

属性

CAS 编号 |

30964-13-7 |

|---|---|

分子式 |

C25H24O12 |

分子量 |

516.4 g/mol |

IUPAC 名称 |

(1R,3R,4S,5R)-1,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/t19-,20-,23+,25-/m1/s1 |

InChI 键 |

YDDUMTOHNYZQPO-GCBRTHAASA-N |

手性 SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O |

规范 SMILES |

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O |

外观 |

Solid powder |

其他CAS编号 |

212891-05-9 30964-13-7 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1,5-dicaffeoylquinic acid 1-carboxy-4,5-dihydroxy-1,3-cyclohexylenebis-(3,4-dihydroxycinnamate) cinarin cinarina cinarine Cynarex cynarin cynarin, (1alpha,3alpha,4alpha,5beta)-isomer cynarine cynarix listricol listrocol nivellipid phemocil |

产品来源 |

United States |

Biosynthesis and Derivation of Cynarin

Endogenous Biosynthetic Pathways

The creation of cynarin within plant cells is a multi-step process that relies on the availability of specific precursors and the catalytic action of several enzymes. The foundational molecules for cynarin are derived from the shikimate and phenylpropanoid pathways, central routes in plant metabolism for the synthesis of aromatic compounds.

Contrary to pathways for other classes of compounds, the mevalonate (B85504) pathway is not directly involved in the synthesis of cynarin's primary building blocks. Instead, the core structures of cynarin, which are quinic acid and two units of caffeic acid, originate from the shikimate pathway . researchgate.netnih.govnih.gov This essential metabolic route produces the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.gov

The pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through several intermediates, including shikimate, to form chorismate. nih.govnih.gov Chorismate is a critical branch-point metabolite. One of its fates is to be converted into phenylalanine, which is the entry point for the phenylpropanoid pathway. researchgate.netnih.gov Quinic acid, the other core component of cynarin, is also an intermediate derived from the shikimate pathway.

Once phenylalanine is produced, it enters the phenylpropanoid pathway . A series of enzymatic reactions, starting with phenylalanine ammonia-lyase (PAL), converts phenylalanine into cinnamic acid and then into p-coumaric acid. researchgate.netresearchgate.net Further hydroxylations lead to the formation of caffeic acid. researchgate.netresearchgate.net For cynarin synthesis to proceed, caffeic acid must be activated to its Coenzyme A (CoA) ester, caffeoyl-CoA.

A key class of enzymes in this process is the hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferases (HQTs) . nih.govwikipedia.orgresearchgate.net These enzymes catalyze the transfer of the caffeoyl group from caffeoyl-CoA to quinic acid. nih.govresearchgate.net This reaction forms chlorogenic acid (5-O-caffeoylquinic acid), a direct precursor to cynarin. nih.govnih.gov The synthesis of cynarin (1,3-dicaffeoylquinic acid) then requires the addition of a second caffeoyl group to the chlorogenic acid molecule, a reaction also catalyzed by an acyltransferase. nih.govresearchgate.net

The transient expression of the HQT1 gene in Nicotiana has been shown to result in a higher production of both chlorogenic acid and cynarin, confirming the central role of this enzyme in the biosynthetic route. nih.govnih.gov

Chlorogenic acid is not only a major phenolic compound in many plants but also a crucial intermediate in the biosynthesis of cynarin. nih.govresearchgate.net Cynarin is a dicaffeoylquinic acid, meaning it has two caffeic acid units esterified to a quinic acid core, whereas chlorogenic acid is a mono-caffeoylquinic acid. nih.govnih.gov

The biosynthetic pathway clearly establishes a precursor-product relationship:

Quinic acid and Caffeoyl-CoA combine to form Chlorogenic Acid (a mono-caffeoylquinic acid).

An additional Caffeoyl-CoA molecule is then esterified to Chlorogenic Acid to form Cynarin (a di-caffeoylquinic acid). nih.gov

Research has demonstrated that the accumulation of cynarin is directly linked to the synthesis of chlorogenic acid. nih.gov This sequential addition of caffeoyl moieties highlights a branched pathway where chlorogenic acid can either accumulate as a final product or serve as a substrate for the synthesis of more complex derivatives like cynarin.

Factors Influencing Biosynthesis and Accumulation in Plant Tissues

The concentration of cynarin in plant tissues is not static; it is dynamically regulated by a range of external stimuli, including abiotic stresses and chemical elicitors. These factors can trigger signaling pathways within the plant that lead to an upregulation of the biosynthetic enzymes involved in cynarin production.

Plants often respond to environmental stress by increasing the production of secondary metabolites, which can act as protective agents. The accumulation of cynarin and other dicaffeoylquinic acids is a known stress response in plants like the globe artichoke.

UV-C Exposure: Exposure to UV-C radiation has been shown to consistently and significantly increase the levels of dicaffeoylquinic acids, including cynarin, in the leaves of all tested globe artichoke genotypes. nih.govacs.org Time-response experiments have indicated that the concentration of these compounds reaches its maximum 24 hours after the UV radiation treatment. nih.govacs.org This suggests a potential role for these molecules in protecting the plant from UV-induced damage. nih.govacs.org Interestingly, the effect on the precursor, chlorogenic acid, was much less pronounced, indicating a specific upregulation of the final steps of the pathway leading to dicaffeoylquinic acids. nih.govacs.org

Plant cell cultures provide a controlled system for studying and enhancing the production of valuable secondary metabolites. The application of "elicitors"—substances that induce a defense response—is a common strategy to boost the synthesis of target compounds.

Ethephon (B41061): In callus cultures of globe artichoke, the application of ethephon (an ethylene-releasing compound) has been demonstrated to be an effective elicitor for cynarin production. scialert.netscialert.netresearchgate.net While cynarin was only detectable in untreated callus for up to 12 days, it was found in ethephon-treated callus for the entire 21-day growth period. scialert.netscialert.net HPLC analysis revealed that the highest accumulation of cynarin occurred with the application of 90 μL L⁻¹ ethephon at 9 and 12 days of culture. scialert.netresearchgate.net

Methyl Jasmonate (MeJA): Methyl jasmonate is another well-known elicitor that acts as a signaling molecule in plant defense pathways. tandfonline.com When added to callus cultures derived from artichoke leaves and bracts, MeJA significantly increased the production of cynarin. tandfonline.com For instance, after the addition of 100 µM of MeJA, cynarin accumulation was recorded at 1.20 mg/g dry weight in bract-derived callus and 1.18 mg/g in leaf-derived callus, whereas it was not detected in the original plant tissues. tandfonline.com

Table 1: Effect of Ethephon Elicitation on Cynarin Accumulation in Cynara scolymus Callus Cultures

| Ethephon Concentration (μL L⁻¹) | Culture Day | Cynarin Accumulation Status | Key Finding |

|---|---|---|---|

| 0 (Control) | 6, 9, 12 | Detected | Cynarin is only present in the early stages of untreated cultures. |

| 0 (Control) | 15, 18, 21 | Not Detected | |

| 45 | 6-21 | Detected | Ethephon treatment leads to sustained cynarin production throughout the culture period. The 90 μL L⁻¹ concentration yielded the highest accumulation at days 9 and 12. scialert.net |

| 90 | 6-21 | Detected (Highest accumulation at Day 9 & 12) | |

| 180 | 6-21 | Detected |

Table 2: Effect of Methyl Jasmonate (MeJA) Elicitation on Cynarin Accumulation in Cynara cardunculus Callus Cultures

| Callus Source | MeJA Concentration (µM) | Cynarin Accumulation (mg/g Dry Weight) | Comparison to Control |

|---|---|---|---|

| Bract | 0 | Not Detected | MeJA induces significant cynarin production where none was previously detected. tandfonline.com |

| Bract | 100 | 1.20 | |

| Leaf | 0 | Not Detected | Similar to bract-derived callus, MeJA triggers substantial cynarin synthesis. tandfonline.com |

| Leaf | 100 | 1.18 |

Formation as an Extraction Artifact via Transesterification

Cynarin (1,3-di-O-caffeoylquinic acid) is a notable phenolic compound often associated with artichoke (Cynara scolymus L.); however, its prevalence in extracts is largely a result of chemical transformation during processing rather than its natural abundance in the plant tissue. researchgate.netmattioli1885journals.com Research indicates that cynarin is present only in trace amounts in fresh or carefully dried artichoke leaves. mattioli1885journals.com Its formation is primarily considered an artifact of the extraction process, driven by a chemical reaction known as transesterification or acyl migration. researchgate.netnih.govnih.gov

This process involves the intramolecular migration of a caffeoyl group from one hydroxyl position to another on the quinic acid core. nih.govnih.gov The primary precursor for this transformation in artichoke is 1,5-di-O-caffeoylquinic acid, a naturally occurring isomer. researchgate.netmattioli1885journals.com During extraction, the application of heat, certain solvents, or specific pH conditions facilitates the rearrangement of the molecular structure, converting the 1,5-isomer into the more stable 1,3-isomer, cynarin.

The conversion and isomerization among different dicaffeoylquinic acids (diCQAs) are complex and reversible processes. acs.org Harsh extraction conditions can lead to a mixture of isomers, significantly altering the phytochemical profile from that of the original plant material. nih.gov Dicaffeoylquinic acids are generally more unstable than their mono-caffeoylquinic counterparts, making them particularly susceptible to such transformations. nih.gov

Several factors during extraction and processing have been identified as key drivers for the formation of cynarin as an artifact. These conditions promote the acyl migration necessary for the conversion of naturally occurring diCQA isomers.

| Factor | Description of Impact on Transesterification | Source |

|---|---|---|

| Temperature | The use of hot water or heating during extraction is a primary catalyst for the transesterification of 1,5-di-O-caffeoylquinic acid into cynarin. mattioli1885journals.com Extraction methods involving heat, such as decoction or Soxhlet, can significantly alter the isomeric ratios of caffeoylquinic acids. nih.gov Cooking has also been shown to increase cynarin content through heat-induced isomerization. mattioli1885journals.com | mattioli1885journals.comnih.gov |

| pH Level | The acyl migration process is highly dependent on pH. nih.gov Increased transesterification and isomerization are observed particularly at basic pH levels. nih.govacs.org | nih.govacs.org |

| Extraction Solvents | Solvents can influence the stability and isomerization of caffeoylquinic acids. Aqueous solutions, especially when heated, facilitate these transformations. nih.govresearchgate.net | nih.govresearchgate.net |

| Extraction Method | Modern assisted extraction techniques, such as ultrasound-assisted (UASE) and microwave-assisted (MASE) extractions, can induce significant isomerization due to the energy input, potentially altering the native composition of caffeoylquinic acids in the plant. nih.govnih.gov | nih.govnih.gov |

The process of acyl migration results in the interconversion of several dicaffeoylquinic acid isomers. While 1,5-di-O-caffeoylquinic acid is the main precursor in artichoke, other isomers are also involved in these equilibrium reactions. nih.govmdpi.com

| Compound Name | Abbreviation | Role in Transformation |

|---|---|---|

| 1,3-di-O-caffeoylquinic acid | Cynarin | The primary artifact formed during extraction. researchgate.net |

| 1,5-di-O-caffeoylquinic acid | 1,5-diCQA | The main naturally occurring precursor isomer in artichoke that converts to cynarin. mattioli1885journals.com |

| 3,5-di-O-caffeoylquinic acid | 3,5-diCQA | An isomer involved in the acyl migration pathway. mdpi.comnih.gov |

| 4,5-di-O-caffeoylquinic acid | 4,5-diCQA | An isomer involved in the acyl migration pathway, often interconverting with 3,5-diCQA and 3,4-diCQA. mdpi.comnih.gov |

| 3,4-di-O-caffeoylquinic acid | 3,4-diCQA | An isomer involved in the acyl migration pathway. mdpi.com |

Methodologies for Cynarin Extraction, Purification, and Analytical Quantification in Research

Extraction Techniques for Research-Grade Cynarin

The extraction of cynarin from plant materials, primarily artichoke leaves and heads, is a critical initial step in research. Various methods are employed to efficiently isolate cynarin, often alongside other phenolic compounds like chlorogenic acid.

Classical solvent extraction is a commonly used technique. researchgate.net Studies have explored different solvents and conditions to optimize cynarin yield. For instance, ethanol (B145695) is frequently used as a solvent. researchgate.netmdpi.com The plant material is typically crushed or ground before extraction. researchgate.net Techniques such as maceration and Soxhlet extraction have been applied. researchgate.netftb.com.hr

More advanced extraction methods, including ultrasound-assisted extraction (UAE) and enzyme-assisted extraction (EAE), have also been investigated to improve the efficiency and yield of cynarin extraction. researchgate.netmdpi.com UAE utilizes ultrasonic waves to enhance solvent penetration and release of compounds from the plant matrix. mdpi.com EAE involves the use of enzymes to break down plant cell walls, facilitating the release of target compounds. researchgate.net Research indicates that parameters such as enzyme concentration, pH, temperature, ultrasound frequency, power, and extraction time significantly influence the efficiency of these methods. researchgate.netmdpi.comftb.com.hr For example, one study found that using pectidase enzymes under specific conditions (5.2 U/mL enzyme concentration, pH 4.6, 29°C incubation) resulted in considerable yields of cynarin from dry artichoke leaves. researchgate.net Another study on burdock root extraction highlighted that ultrasound at 40 kHz and 300 W with 95% ethanol showed higher cynarin extraction efficiency compared to other ultrasound frequencies and shaking. mdpi.com

Chromatographic Purification Methodologies

Following extraction, purification is often necessary to obtain research-grade cynarin, free from other co-extracted compounds. Chromatographic techniques are central to this process.

Column chromatography is a widely used method for purifying cynarin. greenskybio.comresearchgate.net This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Polyamide column chromatography has been demonstrated as an effective method for the pre-separation of polyphenols, including cynarin, from crude artichoke extracts. scielo.brscienceopen.com

High-speed counter-current chromatography (HSCCC) is another powerful chromatographic technique applied for the preparative separation and purification of cynarin from artichoke extracts. scielo.brscielo.br HSCCC is a liquid-liquid chromatography method that does not use a solid support, reducing irreversible adsorption of the analyte. Studies have shown that combining polyamide column chromatography with HSCCC can efficiently separate and purify cynarin to high purity levels. scielo.brscienceopen.comscielo.br For instance, one study reported obtaining cynarin with purities ranging from 92.0% to 98.0% using this combined approach. scielo.brscielo.br The chemical structures of the purified compounds are typically confirmed using techniques like ESI-MS and NMR. scielo.brscielo.br

These chromatographic methods are essential for isolating cynarin in a sufficiently pure form for detailed research studies, including structural characterization and in vitro/in vivo bioactivity assessments.

Analytical Quantification in Complex Biological Matrices

Quantifying cynarin in complex biological matrices such as plasma is crucial for pharmacokinetic studies and understanding its distribution and metabolism in living systems. Due to the complexity of these matrices and the potentially low concentrations of cynarin, sensitive and specific analytical methods are required.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detection (DAD) or Ultraviolet (UV) detection, is a common and validated method for the quantitative analysis of cynarin in biological samples. vjol.info.vnlatamjpharm.orgresearchgate.netnih.gov HPLC separates cynarin from other components in the matrix based on its interaction with the stationary phase and the mobile phase.

Reversed-phase HPLC is frequently employed, often utilizing C18 columns. latamjpharm.orgresearchgate.netresearchgate.net The mobile phase typically consists of a mixture of water and organic solvents like methanol (B129727) or acetonitrile, often with the addition of an acid such as acetic acid or trifluoroacetic acid to optimize separation and peak shape. latamjpharm.orgresearchgate.netresearchgate.net UV or DAD detectors are set at specific wavelengths where cynarin absorbs strongly, commonly around 316 nm or 330 nm. latamjpharm.orgresearchgate.netnih.gov

Sample preparation is a critical aspect when analyzing biological matrices to remove interfering substances. Solid-phase extraction (SPE) is a technique used to isolate and concentrate cynarin from samples like plasma before HPLC analysis. latamjpharm.orgresearchgate.net Liquid-liquid extraction using solvents like ethyl acetate (B1210297) has also been reported for plasma sample preparation. researchgate.netnih.gov

Several validated HPLC methods for cynarin determination in biological samples have been developed, demonstrating adequate sensitivity, accuracy, and precision. vjol.info.vnlatamjpharm.orgresearchgate.net Retention times for cynarin vary depending on the specific chromatographic conditions used. vjol.info.vnresearchgate.net

Mass Spectrometry (MS) and tandem MS (MS/MS) techniques offer high sensitivity and specificity for the quantification of cynarin in complex biological matrices, often coupled with liquid chromatography (LC). LC-MS and LC-MS/MS methods are powerful tools for identifying and quantifying analytes in complex mixtures by separating them chromatographically before detecting and fragmenting them in the mass spectrometer. nih.govnih.govdergipark.org.tr

Electrospray ionization (ESI) is a common ionization technique used in conjunction with LC-MS for phenolic compounds like cynarin. nih.govnih.govresearchgate.net Tandem MS (MS/MS or MSn) provides additional structural information by fragmenting the parent ion and analyzing the resulting product ions, which significantly enhances the selectivity and reduces potential interference from matrix components. nih.govnih.govresearchgate.net Multiple Reaction Monitoring (MRM) mode on triple-quadrupole mass spectrometers is often used for sensitive and targeted quantification of specific compounds like cynarin. nih.gov

Ultra-fast liquid chromatography coupled with ESI-MS/MS has been developed for the rapid analysis and quantification of cynarin in artichoke extracts, demonstrating high sensitivity and reliability. nih.gov LC-MS/MS methods have also been validated for the quantification of cynarin in various plant extracts, including artichoke. dergipark.org.tr

These advanced MS-based methods are particularly valuable in research for their ability to accurately quantify cynarin even at low concentrations in challenging biological samples, providing crucial data for pharmacokinetic and metabolism studies. nih.govdergipark.org.tr

Validation of analytical methods used for quantifying cynarin in biological samples is essential to ensure the reliability, accuracy, and consistency of the results. Method validation typically involves evaluating several key parameters. vjol.info.vnlatamjpharm.orgresearchgate.netnih.govresearchgate.netroutledge.com

Parameters commonly assessed during validation include linearity, sensitivity (LOD and LOQ), accuracy, precision (repeatability and intermediate precision), specificity, and recovery. vjol.info.vnlatamjpharm.orgresearchgate.netnih.govresearchgate.netresearchgate.net Linearity is assessed by analyzing a series of standards at different concentrations to determine the range over which the detector response is directly proportional to the analyte concentration. vjol.info.vnlatamjpharm.orgresearchgate.netresearchgate.net Accuracy is evaluated by comparing measured concentrations to the known concentrations in spiked samples. vjol.info.vnlatamjpharm.orgnih.govresearchgate.net Precision is determined by analyzing replicate samples to assess the variability of the measurements within a single day (intra-day precision) and across multiple days (inter-day precision). vjol.info.vnlatamjpharm.orgnih.gov Specificity ensures that the method can accurately measure cynarin in the presence of other components in the biological matrix. vjol.info.vnresearchgate.net Recovery assesses the efficiency of the extraction procedure. vjol.info.vnlatamjpharm.orgnih.govresearchgate.net

Validated HPLC methods for cynarin in biological samples have reported good linearity over specific concentration ranges and acceptable levels of precision and accuracy. vjol.info.vnlatamjpharm.orgresearchgate.netnih.gov Recovery rates from biological matrices like plasma have also been determined. latamjpharm.orgnih.gov The validation process provides confidence in the analytical data generated for research purposes. vjol.info.vnlatamjpharm.orgresearchgate.netnih.govresearchgate.netresearchgate.netroutledge.com

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical sensitivity parameters determined during the validation of analytical methods for cynarin. vjol.info.vnlatamjpharm.orgresearchgate.netnih.govresearchgate.net

LOD is defined as the lowest concentration of the analyte that can be reliably detected, although not necessarily quantified. vjol.info.vnlatamjpharm.org LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. vjol.info.vnlatamjpharm.org These limits are typically determined based on the signal-to-noise ratio (S/N) of the analyte peak. vjol.info.vn

Reported LOD and LOQ values for cynarin vary depending on the analytical method and the matrix being analyzed. For example, an HPLC method for cynarin in artichoke extracts reported an LOD of 0.64 µg/mL and an LOQ of 1.93 µg/mL. vjol.info.vnresearchgate.net For cynarin in rat plasma, an HPLC method with UV detection reported an LOD of 0.02 µg/mL and an LOQ of 0.038 µg/mL. latamjpharm.org Another HPLC-DAD method for cynarin in plasma reported an LOD of 0.75 µg/cm³ and an LOQ of 2.25 µg/cm³. researchgate.netnih.gov

These values indicate the sensitivity of the developed analytical methods and their capability to detect and quantify cynarin at low concentrations in research samples, which is particularly important for studies involving biological matrices where concentrations may be low.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Cynarin | 5281769 |

| Chlorogenic acid | 1794427 |

| Caffeic acid | 1794427 |

| Quinic acid | 444094 |

| Luteolin | 5280445 |

| Luteolin-7-O-glucoside | 5280630 |

| Luteolin-7-O-rutinoside | 5280804 |

| Apigenin | 5280443 |

| Quercetin | 5280343 |

| Kaempferol | 5280863 |

| Rutin | 5280805 |

| Myricetin | 5281672 |

| 1,5-Dicaffeoylquinic acid | 122685 |

Data Tables

While the request mentioned interactive data tables, standard markdown tables are provided here to present relevant data found in the search results regarding analytical method validation parameters for cynarin.

Table 1: Selected Validation Parameters for Cynarin Analytical Methods

| Method Type | Matrix | Linearity Range | LOD (µg/mL or µg/cm³) | LOQ (µg/mL or µg/cm³) | Recovery (%) | Reference |

| HPLC-UV/DAD | Artichoke extract | 31.5 - 73.5 µg/mL | 0.64 | 1.93 | 96.5 - 100.73 | vjol.info.vnresearchgate.net |

| HPLC-UV | Rat plasma | 0.038 - 1.25 µg/mL | 0.02 | 0.038 | 63 - 76 | latamjpharm.orgresearchgate.net |

| HPLC-DAD | Plasma | 1.5625 - 50.0 µg/cm³ | 0.75 | 2.25 | 67 | researchgate.netnih.gov |

| LC-ESI-MS/MS | Artichoke extract | 0.3 - 3000 ng/mL | Not specified | Extraordinarily lower | 92.1 - 113.2 | nih.gov |

Note: Units for LOD and LOQ are presented as reported in the source documents.

This table summarizes some of the reported validation data, illustrating the performance characteristics of different analytical methods used for cynarin quantification in research.

Pharmacological Activities of Cynarin: Research Perspectives

Hepatoprotective and Liver Function Investigations

Cynarin, a bioactive compound found in artichoke, has been the subject of research for its potential hepatoprotective effects. Studies have explored its mechanisms of action, focusing on its influence on oxidative stress, cell death pathways, and metabolic regulation within the liver.

Oxidative stress is a key factor in the development and progression of various liver diseases. It results from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. Research suggests that cynarin possesses antioxidant properties that may help mitigate this damage.

Constituents of artichoke, including cynarin, caffeic acid, and chlorogenic acid, have demonstrated concentration-dependent inhibitory activity against oxidative stress cabidigitallibrary.org. In animal studies, administration of artichoke extract has been shown to increase the activity of glutathione (B108866) peroxidase, an important antioxidant enzyme, and decrease levels of a protein oxidation biomarker cabidigitallibrary.org. The protective effects of cynarin are attributed to its ability to scavenge free radicals, thereby reducing lipid peroxidation and preventing oxidative destruction of cell membranes, which are fundamental causes of chemically-induced liver toxicity nih.gov. These findings highlight the potential of cynarin to modulate hepatic oxidative stress pathways and protect liver cells from oxidative damage.

Cell death, through mechanisms like apoptosis (programmed cell death) and lipotoxicity (cell death caused by excess lipids), is a hallmark of liver injury. Studies indicate that cynarin may interfere with these processes.

In the context of lipotoxicity, which is particularly relevant to non-alcoholic fatty liver disease (NAFLD), cynarin has been shown to counteract the cytotoxic effects of fatty acids on pancreatic β-cells, a model often used to study cellular damage from lipids nih.gov. Research demonstrated that cynarin administration enhanced the viability of these cells when exposed to high levels of palmitate or linoleic acid nih.gov. The protective mechanism involves quenching intracellular ROS, ameliorating cellular damage from lipid peroxidation, and inhibiting the expression of key proapoptotic proteins nih.gov. Furthermore, in models of liver injury, artichoke leaf extract, which contains cynarin, has been observed to help normalize the levels of p53 and caspase 3, proteins that play a crucial role in the apoptotic pathway nih.gov. This suggests that cynarin can interfere with the signaling cascades that lead to liver cell death.

Network pharmacology studies have indicated that cynarin may influence metabolic homeostasis in the context of NAFLD by regulating signaling pathways such as the PI3K-Akt and MAPK signaling pathways nih.gov. These pathways are critical for controlling various cellular processes, including metabolism, growth, and survival. By modulating these pathways, cynarin may help to interfere with the mechanisms that lead to the development and progression of NAFLD nih.gov. The liver's ability to maintain a balance between nutrient supply and the body's requirements is essential, and disruptions in this balance can contribute to liver pathology researchgate.netwjgnet.com. Cynarin's potential to influence these regulatory networks suggests a role in supporting hepatic metabolic homeostasis.

NAFLD is a prevalent chronic liver condition characterized by the accumulation of fat in the liver, which can progress to more severe forms of liver disease nih.gov. The pathogenesis of NAFLD is complex, involving factors like insulin (B600854) resistance, oxidative stress, and inflammation wustl.edujcimjournal.com.

Research indicates that cynarin may interfere with several mechanisms involved in the pathogenesis of NAFLD nih.gov. Studies have shown that cynarin can reduce the fat deposition in NAFLD model cells and decrease the release of liver enzymes like ALT and AST, which are markers of liver cell damage due to excessive lipid accumulation nih.gov. It is suggested that cynarin achieves this by regulating key signaling pathways, which in turn affects inflammation, metabolic homeostasis, lipotoxicity, and liver cell death nih.gov. By targeting these multiple facets of NAFLD pathogenesis, cynarin presents itself as a compound of interest for further research into potential therapeutic strategies for this condition.

Anti-inflammatory Activity Studies

Inflammation is a key process in the progression of many liver diseases. The anti-inflammatory properties of cynarin have been investigated, with a focus on its ability to modulate the production of pro-inflammatory signaling molecules.

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) play a central role in orchestrating the inflammatory response in the liver mdpi.comaging-us.com. Elevated levels of these cytokines are associated with liver damage and the progression of inflammatory liver conditions.

Research has shown that cynarin can downregulate the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a pro-inflammatory mediator. The induction of iNOS is often triggered by a mixture of cytokines, including TNF-α and IL-1β nih.govresearchgate.net. Studies have demonstrated that artichoke leaf extract, containing cynarin, can inhibit the cytokine-induced activation of the iNOS promoter and the subsequent expression of the iNOS protein nih.gov. Among several compounds found in artichoke, cynarin was identified as the most potent in downregulating iNOS mRNA and protein expression nih.govresearchgate.net. This suggests that cynarin's anti-inflammatory effects are, at least in part, mediated through its ability to suppress the expression of key inflammatory enzymes and cytokines.

Interactive Table: Effect of Cynarin on Pro-inflammatory Markers

| Compound | Target | Effect |

| Cynarin | iNOS mRNA | Downregulation |

| Cynarin | iNOS Protein | Reduction |

| Artichoke Leaf Extract | iNOS Promoter Activity | Inhibition |

| Artichoke Leaf Extract | iNOS mRNA Expression | Inhibition |

| Artichoke Leaf Extract | iNOS Protein Expression | Reduction |

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, p38 MAPK, STAT3)

Research indicates that cynarin exerts its anti-inflammatory effects by modulating critical intracellular signaling pathways. Studies have specifically highlighted its ability to inhibit the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) pathways, which are pivotal in regulating the expression of pro-inflammatory genes.

In studies using lipopolysaccharide (LPS)-stimulated endothelial cells, cynarin pretreatment has been shown to significantly inhibit the activation of both p38 and NF-κB. researchgate.netnih.gov The activation of these pathways is a crucial step in the inflammatory cascade, leading to the production of various inflammatory mediators. Cynarin's inhibitory action is linked to its ability to induce the expression of mitogen-activated protein kinase phosphatase 3 (MKP-3), a negative regulator of these pathways. researchgate.netnih.gov By upregulating MKP-3, cynarin effectively dampens the inflammatory response initiated by stimuli like LPS. researchgate.netnih.gov The NF-κB pathway, once activated, involves the translocation of NF-κB dimers into the nucleus, where they bind to specific DNA sequences to promote the transcription of target genes involved in inflammation and immune responses. nih.gov Cynarin's intervention in this process helps to suppress the expression of these pro-inflammatory genes.

Table 1: Cynarin's Effect on Inflammatory Signaling Pathways

| Signaling Pathway | Effect of Cynarin | Mechanism | Cell Type Studied | Reference |

|---|---|---|---|---|

| NF-κB | Inhibition of activation | Induction of MK-3, a negative regulator | EA.hy926 endothelial cells | researchgate.netnih.gov |

| p38 MAPK | Inhibition of phosphorylation/activation | Induction of MK-3, a negative regulator | EA.hy926 endothelial cells | researchgate.netnih.gov |

Regulation of Inducible Nitric Oxide Synthase (iNOS) Expression

Cynarin has been identified as a potent regulator of inducible nitric oxide synthase (iNOS), an enzyme responsible for producing large amounts of nitric oxide (NO) during inflammatory conditions. While NO produced by endothelial NOS (eNOS) is vasoprotective, NO derived from iNOS plays a pro-inflammatory role in the vasculature. researchgate.net

Studies on human coronary artery smooth muscle cells (HCASMC) have demonstrated that cynarin, along with other artichoke compounds, leads to the downregulation of iNOS mRNA and protein expression. researchgate.net In comparative studies with other well-known artichoke compounds such as cyanidin, luteolin, and cynaroside (B7765609), cynarin was found to be the most potent in downregulating iNOS mRNA expression. researchgate.netmdpi.com This inhibition of iNOS expression by cynarin consequently leads to a reduction in the production of pro-inflammatory NO. researchgate.net The mechanism involves the reduction of cytokine-induced iNOS promoter activation and iNOS protein expression. researchgate.net

Table 2: Research Findings on Cynarin's Regulation of iNOS

| Model System | Key Findings | Reference |

|---|---|---|

| Human Coronary Artery Smooth Muscle Cells (HCASMC) | Cynarin was the most potent of four tested artichoke compounds in downregulating cytokine-induced iNOS mRNA and protein expression. | researchgate.netmdpi.com |

| Vascular Smooth Muscle Cells | Cynarin inhibits iNOS expression when administered concurrently with an inflammatory stimulus. | mdpi.com |

Impact on Endothelial Inflammation Mechanisms

The vascular endothelium plays a crucial role in the inflammatory process. Endothelial activation by stimuli such as lipopolysaccharides (LPS) leads to the expression of cell adhesion molecules and pro-inflammatory mediators, facilitating the recruitment of immune cells. nih.gov Research has shown that cynarin can effectively attenuate these endothelial inflammation mechanisms.

In studies on human endothelial cell lines (EA.hy926), cynarin was found to suppress the LPS-induced increase in the expression of vascular cell adhesion molecule-1 (VCAM-1). nih.gov VCAM-1 is critical for mediating the adhesion and recruitment of monocytes to the endothelium. nih.gov Furthermore, cynarin significantly decreased the transcription levels of pro-inflammatory cytokines and chemokines, including monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in LPS-stimulated endothelial cells. nih.gov These effects on endothelial cells are directly linked to cynarin's ability to inhibit the p38 and NF-κB signaling pathways. nih.gov

Table 3: Cynarin's Effects on Endothelial Inflammation

| Target Molecule/Process | Effect of Cynarin | Cell Type | Significance | Reference |

|---|---|---|---|---|

| VCAM-1 Expression | Suppressed LPS-induced increase | EA.hy926 | Reduces monocyte adhesion to endothelium | nih.gov |

| MCP-1, TNF-α, IL-1β mRNA | Significantly decreased LPS-induced transcription | EA.hy926 | Lowers levels of key pro-inflammatory mediators | nih.gov |

| Monocyte Recruitment | Inhibits a key step in the inflammatory cascade | Endothelial Cells | Reduces the influx of inflammatory cells | nih.gov |

Attenuation of Macrophage Polarization Towards Pro-inflammatory Phenotypes

Research on murine macrophage cell lines (RAW 264.7) has shown that artichoke extracts, which contain cynarin, inhibit the production of NO and the expression of iNOS and COX-2 in response to LPS. kyobobook.co.krnih.gov Furthermore, these extracts dose-dependently inhibit the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in activated macrophages. kyobobook.co.kr This suppression of inflammatory mediators is linked to the inhibition of NF-κB activation. kyobobook.co.kr Although a related compound, cynaroside, has been shown to promote a shift from the M1 to the anti-inflammatory M2 phenotype, the current body of research on cynarin itself focuses on its capacity to inhibit the production of these specific pro-inflammatory markers within macrophages.

Antioxidant Activity Research

Scavenging of Reactive Oxygen Species (ROS)

Cynarin has demonstrated significant antioxidant properties, including the ability to directly scavenge harmful reactive oxygen species (ROS). ROS are highly reactive molecules generated during normal metabolic processes and in response to inflammatory stimuli, and their overproduction can lead to cellular damage through oxidative stress.

Table 4: Evidence for ROS Scavenging by Cynarin

| Assay/Model | Observation | Conclusion | Reference |

|---|---|---|---|

| DPPH Free Radical Scavenging Assay | Cynarin showed the highest antioxidant activity compared to other tested artichoke phenolics. | Cynarin is a potent direct free radical scavenger. | researchgate.net |

| Human Leukocytes (Neutrophils) | Showed concentration-dependent inhibition of ROS generation stimulated by H₂O₂, PMA, and FMLP. | Cynarin contributes to the antioxidant defense in human immune cells. | kyobobook.co.kr |

Activation of the Nrf2-Keap1 Antioxidant Pathway

Beyond direct ROS scavenging, cynarin also enhances the cell's intrinsic antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway. This pathway is a master regulator of cellular responses to oxidative stress, inducing the expression of a wide array of antioxidant and cytoprotective genes.

Research has elucidated that cynarin can alleviate acetaminophen-induced acute liver injury by activating this pathway. The mechanism involves cynarin promoting the dissociation of Nrf2 from its inhibitor, Keap1. mdpi.com Molecular docking studies have suggested that cynarin can bind competitively to Keap1, which facilitates the release of Nrf2. mdpi.com Once freed from Keap1, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes. mdpi.com This leads to the enhanced transcription of downstream antioxidant proteins, thereby bolstering the cell's defense against lipid peroxidation and oxidative damage. mdpi.com

Table 5: Cynarin's Role in the Nrf2-Keap1 Pathway

| Component | Effect of Cynarin | Outcome | Reference |

|---|---|---|---|

| Keap1-Nrf2 Interaction | Promotes the dissociation of Nrf2 from Keap1. | Frees Nrf2 for nuclear translocation. | mdpi.com |

| Nrf2 Nuclear Translocation | Enhances the movement of Nrf2 into the nucleus. | Allows Nrf2 to bind to Antioxidant Response Elements (AREs). | mdpi.com |

| Downstream Antioxidant Proteins | Increases transcription and expression. | Inhibits lipid peroxidation and enhances cellular antioxidant defense. | mdpi.com |

Upregulation of Antioxidant Enzymes and Molecules (e.g., HO-1, GSH, GPX4)

Research into the antioxidant properties of cynarin reveals a nuanced interaction with the body's endogenous antioxidant systems. While cynarin is a recognized antioxidant, its primary mechanism may involve preserving existing antioxidant molecules rather than directly upregulating the production of all of them.

Studies involving artichoke leaf extracts, for which cynarin is a major bioactive component, have shown that the extract did not increase the cellular levels of glutathione (GSH) in rat hepatocytes. nih.gov However, it did significantly diminish the loss of total GSH and the cellular leakage of its oxidized form (GSSG) when the cells were exposed to oxidative stress, indicating a protective or sparing effect. nih.gov

Regarding specific enzymes, research on artichoke leaf tincture, which contains cynarin, has investigated its effects on the expression of heme oxygenase-1 (HO-1) gene in the aorta of rats. The findings from this area are part of a broader investigation into the extract's effects on markers related to oxidative stress.

Currently, specific research directly linking cynarin to the upregulation of glutathione peroxidase 4 (GPX4) is not prominent in the available scientific literature. While GPX4 is a critical enzyme in mitigating lipid peroxidation, cynarin's direct influence on its expression or activity remains an area for future investigation.

Table 1: Research Findings on Cynarin's Effect on Antioxidant Molecules Click on the headers to sort the data.

| Molecule/Enzyme | Observed Effect | Study Context | Source |

|---|---|---|---|

| Glutathione (GSH) | Diminished the loss of total GSH under oxidative stress. Did not affect basal cellular levels. | Artichoke extract on cultured rat hepatocytes exposed to t-BHP. | nih.gov |

| Heme Oxygenase-1 (HO-1) | Artichoke leaf tincture was shown to modulate HO-1 mRNA levels in rat aorta. | In vivo study on rats fed an atherogenic diet. | |

| Glutathione Peroxidase 4 (GPX4) | No direct evidence found in the researched literature. | N/A |

Protection Against Oxidative Damage to Biological Macromolecules (e.g., Proteins, Lipids, DNA)

Cynarin demonstrates significant protective effects against oxidative damage to essential biological macromolecules. Its antioxidant activity is attributed to its chemical structure and its ability to neutralize reactive oxygen species (ROS), thereby shielding lipids, proteins, and DNA from damage. researchgate.net

Protection of Lipids: Research has shown that cynarin actively inhibits lipid peroxidation. In one study, it was found to inhibit the oxidation of linoleic acid. mattioli1885journals.com Furthermore, in rat hepatocytes, artichoke extracts containing cynarin prevented the hydroperoxide-induced formation of malondialdehyde (MDA), a key indicator of lipid peroxidation. nih.gov Cynarin also demonstrated the ability to inhibit oxidative stress induced by iron (Fe2+), which is a known catalyst of lipid-damaging reactions. mattioli1885journals.com

Protection of DNA and Proteins: Bioactive compounds within artichoke, including cynarin, protect biomolecules like proteins and DNA from the detrimental effects of oxidative damage. researchgate.net Studies utilizing artichoke leaf tincture have specifically highlighted its role in the suppression of DNA damage in rats subjected to an atherogenic diet. This protective capacity is crucial in preventing the types of cellular damage that can lead to chronic diseases.

Table 2: Evidence of Cynarin's Protective Effects on Macromolecules Click on the headers to sort the data.

| Macromolecule | Protective Mechanism/Finding | Model/System Used | Source |

|---|---|---|---|

| Lipids | Inhibited linoleic acid oxidation and Fe2+-induced oxidative stress. | In vitro chemical assays. | mattioli1885journals.com |

| Lipids | Prevented the increase of malondialdehyde (MDA) formation. | Cultured rat hepatocytes. | nih.gov |

| DNA | Suppression of DNA damage scores. | In vivo rat model (atherogenic diet). | |

| Proteins & DNA | General protection by neutralizing reactive oxygen species (ROS). | General review of antioxidant properties. | researchgate.net |

Neuroprotective Effects Research

Inhibition of Glutamate (B1630785) Release and Synaptic Vesicle Dynamics

Cynarin has been identified as an inhibitor of excitatory neurotransmitter release, a key aspect of its neuroprotective potential. Research using isolated rat cortical nerve terminals, known as synaptosomes, has demonstrated that cynarin effectively inhibits the exocytotic release of glutamate. researchgate.net This action is significant because excessive glutamate can lead to excitotoxicity, a process that damages and kills nerve cells.

The mechanism behind this inhibition is linked to cynarin's influence on synaptic vesicle dynamics. The study indicated that the inhibitory effect of cynarin on glutamate release is associated with a change in the availability of synaptic vesicles at the nerve terminal, which are essential for storing and releasing neurotransmitters. researchgate.net

Modulation of Neuronal Signaling Pathways (e.g., PKA)

The neuroprotective actions of cynarin are mediated through the modulation of specific intracellular signaling pathways within neurons. The Protein Kinase A (PKA) signaling pathway has been identified as a key target. researchgate.net

Research on rat cortical synaptosomes revealed that the ability of cynarin to inhibit glutamate release was prevented when the PKA pathway was suppressed. researchgate.netdntb.gov.ua This finding suggests that cynarin's modulatory effect on neurotransmitter release is dependent on a functioning PKA pathway. The study concludes that cynarin acts on the PKA signaling cascade to regulate the availability of synaptic vesicles and subsequent glutamate exocytosis. researchgate.net

Attenuation of Neuroinflammation and Microglial Pyroptosis

Cynarin exhibits potent anti-neuroinflammatory properties, particularly through its action on microglia, the primary immune cells of the central nervous system. Studies have shown that cynarin can reduce the level of neuroinflammation following events like spinal cord injury. nih.govresearchgate.net

A significant mechanism for this effect is the inhibition of microglial pyroptosis, a highly inflammatory form of programmed cell death. nih.govresearchgate.net Research indicates that cynarin attenuates microglial pyroptosis by inhibiting the assembly of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome. nih.govresearchgate.net This action is mediated through the Nrf2 signaling pathway, positioning cynarin as a potential Nrf2 activator and NLRP3 inhibitor in neuropathic conditions. nih.gov

Table 3: Cynarin's Impact on Neuroinflammation and Pyroptosis Click on the headers to sort the data.

| Effect | Mechanism of Action | Model/System Used | Source |

|---|---|---|---|

| Reduced Neuroinflammation | Inhibition of NLRP3 inflammasome assembly. | Spinal Cord Injury (SCI) mouse model and BV2 cell line. | nih.govresearchgate.net |

| Attenuated Microglial Pyroptosis | Inhibition of NLRP3 inflammasome via Nrf2-dependent expression. | Spinal Cord Injury (SCI) mouse model and BV2 cell line. | nih.govresearchgate.net |

| Reduced Reactive Oxygen Species (ROS) | Activation of the Nrf2 pathway. | Spinal Cord Injury (SCI) mouse model. | nih.govresearchgate.net |

Impact on Neurodegenerative Markers (e.g., Alpha-synuclein)

The aggregation of the protein alpha-synuclein is a key pathological marker in a class of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease. While various plant-derived phytochemicals are being investigated for their ability to inhibit alpha-synuclein aggregation, the current body of scientific literature based on conducted research does not provide specific information on the direct impact of cynarin on alpha-synuclein. Further research is required to determine if cynarin's neuroprotective properties extend to modulating this specific neurodegenerative marker.

Anti-atherosclerotic and Cardiovascular Health Research

Research into the cardiovascular effects of cynarin, a major bioactive constituent of artichoke, has explored its potential role in mitigating atherosclerosis through various mechanisms, including its influence on vascular function and cholesterol metabolism.

Endothelial nitric oxide synthase (eNOS) is a critical enzyme for cardiovascular health, producing nitric oxide (NO) which acts as a key vasoprotective molecule. Studies have shown that artichoke leaf extracts can upregulate the gene expression of eNOS in human endothelial cells. nih.gov However, research investigating the specific components responsible for this effect has yielded nuanced results. One study found that while flavonoids such as luteolin and cynaroside increased eNOS promoter activity and mRNA expression, the caffeoylquinic acids, including cynarin and chlorogenic acid, did not demonstrate this effect. mattioli1885journals.com

Conversely, cynarin has been identified as a potent downregulator of inducible nitric oxide synthase (iNOS) expression in human coronary artery smooth muscle cells. researchgate.net Unlike the protective role of eNOS, iNOS is typically absent in the vasculature under normal conditions but can be induced by inflammatory stimuli, producing excessive amounts of NO that contribute to vascular dysfunction. researchgate.net Research demonstrated that cynarin was the most effective among several tested artichoke compounds at inhibiting cytokine-induced iNOS mRNA and protein expression. researchgate.net This selective downregulation of pro-inflammatory iNOS, without a direct upregulating effect on eNOS, suggests a targeted anti-inflammatory vascular activity.

| Nitric Oxide Synthase (NOS) Isoform | Primary Function | Reported Effect of Cynarin | Potential Implication |

|---|---|---|---|

| eNOS (Endothelial) | Vasoprotective, Anti-atherosclerotic | No significant effect on promoter activity or mRNA expression was observed in one study. mattioli1885journals.com | The eNOS-upregulating effects of artichoke extracts may be attributable to other constituents like flavonoids. |

| iNOS (Inducible) | Pro-inflammatory, contributes to vascular dysfunction when overexpressed. | Potent downregulation of mRNA and protein expression. researchgate.net | May reduce vascular inflammation and dysfunction under pathological conditions. |

The process of vasorelaxation, or the widening of blood vessels, is fundamental to maintaining healthy blood pressure and flow. A primary mechanism is mediated by nitric oxide produced in endothelial cells. This NO diffuses into the underlying vascular smooth muscle cells, where it stimulates the enzyme guanylyl cyclase. This stimulation leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn results in smooth muscle relaxation and vasodilation. researchgate.net

Under inflammatory conditions, the excessive NO produced by iNOS can impair normal, endothelium-dependent vasorelaxation. By inhibiting the expression of iNOS, cynarin may help preserve or restore endothelial function. researchgate.net This action prevents the detrimental effects of prolonged and excessive NO production, thereby supporting the physiological, eNOS-dependent vasorelaxation pathways.

While artichoke extracts are often studied for their cholesterol-lowering properties, research into the specific role of cynarin presents a complex picture. The primary target for many cholesterol-lowering drugs is HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.govyoutube.com However, a study investigating the effects of artichoke constituents on cholesterol synthesis in primary cultured rat hepatocytes found that cynarin was without significant influence on inhibiting this pathway at the level of HMG-CoA reductase. nih.gov The study concluded that other compounds, particularly the flavonoid luteolin, were primarily responsible for the observed inhibition. nih.gov

In contrast, cynarin has demonstrated notable antioxidant activity, which is relevant to another key aspect of atherosclerosis: the oxidation of low-density lipoprotein (LDL). Oxidized LDL is a primary driver in the formation of atherosclerotic plaques. Studies have reported that cynarin possesses strong antioxidant properties, including the ability to scavenge free radicals and inhibit lipid peroxidation. mattioli1885journals.comresearchgate.net One report highlighted its ability to inhibit the oxidation of linoleic acid. mattioli1885journals.com This antioxidant capacity suggests that cynarin may contribute to cardiovascular health by protecting LDL particles from oxidative modification, a critical step in the progression of atherosclerosis. ekb.eg

| Mechanism | Investigated Effect of Cynarin | Key Research Finding |

|---|---|---|

| HMG-CoA Reductase Inhibition | Cholesterol Biosynthesis | Cynarin was found to have no significant inhibitory influence in a study on rat hepatocytes; this effect was attributed to luteolin. nih.gov |

| LDL Oxidation Inhibition | Antioxidant Activity | Exhibits significant antioxidant and free-radical scavenging properties, inhibiting lipid peroxidation. mattioli1885journals.comresearchgate.net |

Anti-diabetic and Metabolic Regulation Research

Emerging research has focused on the potential of cynarin and related compounds to influence glucose metabolism and insulin signaling, which are central to metabolic health and diabetes.

Studies involving extracts of Cynara, rich in caffeoylquinic acids like cynarin, suggest a beneficial role in maintaining blood glucose balance. One of the proposed mechanisms for this effect is the inhibition of glucosidases, enzymes responsible for breaking down carbohydrates into simple sugars. By inhibiting these enzymes, the rate of glucose absorption from the intestine can be slowed, leading to a reduction in post-meal blood glucose spikes.

Insulin resistance, a condition where cells fail to respond effectively to insulin, is a hallmark of type 2 diabetes. The phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a critical cascade in mediating insulin's effects on glucose metabolism. When insulin binds to its receptor, it triggers a series of events that activate this pathway, ultimately leading to glucose uptake and utilization by cells.

Research using an artichoke water extract, which contains active compounds including cynarin and flavonoids, has shown potential in alleviating insulin resistance in human liver cells (HepG2). The findings suggest that the extract may improve glucose metabolism by regulating the IRS1/PI3K/AKT/FoxO1 and GSK-3β signaling pathways. This modulation helps to reverse the dysregulated glucose metabolism associated with insulin resistance, promoting glucose uptake and consumption while increasing cellular glycogen (B147801) content.

Effects on Gluconeogenesis and Glycogen Synthesis

Research into the metabolic effects of cynarin, and extracts containing it, has revealed potential regulatory roles in glucose homeostasis. Studies utilizing artichoke water extract (AWE), of which cynarin is a significant bioactive component, have demonstrated notable effects on key pathways of glucose metabolism in liver cells. Specifically, AWE has been shown to decrease cellular glucose production in insulin-resistant HepG2 hepatocytes, a human liver cell line. nih.govnih.govresearchgate.net This reduction in glucose output is attributed to the downregulation of the messenger RNA (mRNA) and protein levels of two critical enzymes in the gluconeogenesis pathway: phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). nih.govnih.govresearchgate.net

In parallel with the suppression of glucose production, investigations have also highlighted an increase in glycogen synthesis. The treatment with AWE led to a dose-dependent increase in cellular glycogen content in these liver cells. nih.govnih.govresearchgate.net The underlying mechanism for this effect involves the modulation of glycogen synthase (GS) activity. Specifically, AWE treatment was found to decrease the phosphorylation of GS at Ser641, which is an inhibitory modification. nih.gov By inhibiting this phosphorylation, the activity of glycogen synthase is effectively increased, leading to enhanced storage of glucose in the form of glycogen. These findings suggest that cynarin-containing extracts can influence glucose metabolism by concurrently inhibiting gluconeogenesis and promoting glycogen synthesis. nih.govnih.govresearchgate.net

Table 1: Effects of Cynarin-Containing Artichoke Water Extract on Key Molecules in Gluconeogenesis and Glycogen Synthesis in HepG2 Cells

| Metabolic Pathway | Key Molecule | Observed Effect of AWE Treatment | Functional Outcome |

|---|---|---|---|

| Gluconeogenesis | PEPCK (Phosphoenolpyruvate carboxykinase) | Downregulation of mRNA and protein levels | Decreased glucose production |

| Gluconeogenesis | G6Pase (Glucose-6-phosphatase) | Downregulation of mRNA and protein levels | Decreased glucose production |

| Glycogen Synthesis | GS (Glycogen synthase) | Decreased phosphorylation (inhibition of an inhibitory process) | Increased glycogen synthesis |

| Upstream Signaling | p-FoxO1(Ser256) | Increased protein expression | Inhibition of gluconeogenic gene expression |

| Upstream Signaling | p-GSK3β (Ser9) | Increased protein levels | Promotion of glycogen synthesis |

Anticancer and Cytotoxic Activity Investigations

The potential of cynarin as an anticancer agent has been explored through various in vitro studies, focusing on its ability to induce apoptosis, its differential effects on cancerous versus normal cells, and its capacity to sensitize cancer cells to conventional chemotherapeutic drugs.

Cynarin has been shown to exhibit pro-apoptotic activity in different cancer cell lines. Research indicates that its mechanism of action involves the modulation of key proteins in the apoptotic cascade. A notable target is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis. nih.govnih.govfrontiersin.orgresearchgate.net Studies have demonstrated that cynarin can downregulate the expression of the anti-apoptotic protein Bcl-2 in breast cancer cells, including MDA-MB-231 and MCF7 lines. researchgate.net This reduction in Bcl-2 is significant as it shifts the cellular balance towards apoptosis. The pro-apoptotic effects of cynarin are further evidenced by the induction of DNA fragmentation in colorectal cancer cells, a hallmark of apoptosis.

While direct and extensive research on the specific caspase activation by cynarin is still emerging, studies on structurally related polyphenols suggest a likely mechanism. For instance, the flavonoid chrysin has been shown to induce apoptosis in hepatocellular carcinoma cells by activating the p53/Bcl-2/caspase-9 signaling pathway. nih.govresearchgate.net This pathway involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic Bax protein, alongside the downregulation of Bcl-2, leading to the activation of caspase-9, an initiator caspase in the intrinsic apoptotic pathway. nih.govresearchgate.netmdpi.com This, in turn, activates executioner caspases like caspase-3, culminating in cell death. nih.gov It is plausible that cynarin may induce apoptosis through similar mitochondria-mediated pathways.

Table 2: Investigated Pro-apoptotic Mechanisms of Cynarin and Related Compounds in Cancer Cells

| Cancer Cell Line | Compound | Pro-apoptotic Effect | Molecular Pathway |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | Cynarin | Downregulation of Bcl-2 | Intrinsic apoptotic pathway |

| MCF7 (Breast Cancer) | Cynarin | Downregulation of Bcl-2 | Intrinsic apoptotic pathway |

| DLD1 (Colorectal Cancer) | Artichoke Extracts | Upregulation of BAX, downregulation of BCL-2 | Intrinsic apoptotic pathway |

| DLD1 (Colorectal Cancer) | Artichoke Extracts | Induction of p21 | Cell cycle inhibition |

| HepG2 (Hepatocellular Carcinoma) | Chrysin | Upregulation of p53, Bax, Bad, Bak; Downregulation of Bcl-2 | p53/Bcl-2/caspase-9 pathway |

| QGY7701 (Hepatocellular Carcinoma) | Chrysin | Upregulation of p53, Bax, Bad, Bak; Downregulation of Bcl-2 | p53/Bcl-2/caspase-9 pathway |

The cytotoxicity index of cynarin on HeLa cells was reported to be 65.46 ± 19.3%, which was significantly higher than the 20.45 ± 12.3% observed in leukemic cell lines, indicating cell-type-dependent effects. scispace.com Furthermore, while cynarin treatment strongly inhibited the growth of HeLa cells, normal skin fibroblasts and mesenchymal stem cells could tolerate it without significant changes in morphology and growth at similar concentrations. scispace.com This selective activity is a promising characteristic for a potential therapeutic agent.

Table 3: Comparative Effects of Cynarin on Normal and Cancerous Cell Lines

| Cell Line | Cell Type | Cynarin Concentration | Observed Effect |

|---|---|---|---|

| FSF-1 | Normal human skin fibroblasts | 75 µM | Decreased proliferation, but higher survival compared to HeLa cells. |

| hTERT-MSC | Telomerase-immortalized mesenchymal stem cells | 75 µM | Decreased proliferation, but higher survival compared to HeLa cells. |

| HeLa | Cervical cancer | 75 µM | Strong inhibition of growth and proliferation; lower survival compared to normal cells. |

| MCF 10A | Non-cancerous breast cells | Not specified | No inhibition of Bcl-2 expression. |

| MDA-MB-231 | Breast cancer | Not specified | Downregulation of Bcl-2 expression. |

| MCF7 | Breast cancer | Not specified | Downregulation of Bcl-2 expression. |

In addition to its direct cytotoxic effects, cynarin and related polyphenols found in artichoke have been investigated for their potential to enhance the efficacy of conventional chemotherapy drugs. This chemosensitizing effect is of significant interest as it could allow for lower doses of toxic chemotherapeutic agents, thereby reducing side effects. Studies have explored the synergistic effects of combining artichoke extracts with drugs like paclitaxel (PTX) and adriamycin (ADR) in breast cancer cell lines. nih.gov The combined treatment of artichoke polyphenols and paclitaxel was found to reduce cell proliferation by increasing the DNA damage response, which was mediated by the downregulation of Flap endonuclease 1 (FEN1). nih.gov This downregulation enhances the sensitivity of breast cancer cells to the chemotherapeutic drug. nih.gov

A potential mechanism for cynarin's chemosensitizing activity is its ability to inhibit multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp). plos.orgnih.govnih.gov P-glycoprotein is an efflux pump that actively removes chemotherapeutic drugs from cancer cells, leading to drug resistance. By inhibiting P-gp, cynarin could increase the intracellular concentration of these drugs, thereby restoring their effectiveness. While direct studies on cynarin as a P-gp inhibitor are ongoing, the concept of using natural compounds to overcome MDR is a promising area of cancer research. nih.govnih.govresearchgate.netyoutube.com

Table 4: Chemosensitizing Potential of Artichoke Polyphenols

| Cancer Cell Line | Chemotherapeutic Agent | Observed Synergistic Effect | Proposed Mechanism |

|---|---|---|---|

| Breast Cancer Cells | Paclitaxel (PTX) | Reduced cell proliferation | Increased DNA damage response via FEN1 downregulation. |

| Breast Cancer Cells | Adriamycin (ADR) | Enhanced efficacy | Increased reactive oxygen species (ROS) production. |

| Multidrug-Resistant Cancer Cells | Various | Potential to reverse resistance | Inhibition of P-glycoprotein (P-gp) mediated drug efflux. |

Antimicrobial and Antiviral Activity Research

Cynarin and its derivatives have been the subject of research into their potential antimicrobial and antiviral properties, with studies indicating a broad spectrum of activity.

The antibacterial activity of cynarin and related compounds is attributed to several mechanisms. One of the key proposed targets is the MurA enzyme, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govnih.govresearchgate.net The inhibition of MurA disrupts cell wall synthesis, leading to cell lysis and bacterial death. nih.govnih.gov While the compound most directly linked to MurA inhibition in the literature is cynaropicrin, a related sesquiterpene lactone also found in artichoke, the structural similarities and the presence of reactive groups in these compounds suggest a potential area for further investigation with cynarin itself. wikipedia.orgfrontiersin.org

In addition to enzyme inhibition, caffeoylquinic acids, the class of compounds to which cynarin belongs, are thought to exert antibacterial effects by disrupting the bacterial cell wall. nih.gov Phenolic compounds in general, including those found in artichoke extracts, have been shown to interfere with bacterial DNA function, disrupt the cytoplasmic membrane, and alter energy metabolism. researchgate.net Studies have demonstrated that cynarin exhibits activity against a range of bacteria, with minimum inhibitory concentrations (MICs) typically between 50 and 200 µg/mL. greenmedinfo.com

Table 5: Antibacterial Activity and Mechanisms of Cynarin and Related Compounds

| Bacterial Strain/Target | Compound/Extract | Mechanism of Action | Observed Effect |

|---|---|---|---|

| General Bacteria | Cynaropicrin | Inhibition of MurA enzyme | Disruption of peptidoglycan synthesis. |

| General Bacteria | Caffeoylquinic acids (e.g., Cynarin) | Disruption of bacterial cell wall | Interference with cell integrity. |

| Various Bacteria and Fungi | Cynarin | Not fully elucidated | Antimicrobial activity with MICs of 50-200 µg/mL. |

| Gram-positive and Gram-negative bacteria | Artichoke Leaf Extracts | Multiple (DNA interference, membrane disruption, altered metabolism) | Broad-spectrum antibacterial activity. |

Research into the antiviral properties of cynarin has identified activity against several viruses. Extracts with a high content of cynarin have demonstrated high antiviral activity against Bovine Viral Diarrhea Virus (BVDV), which is often used as a surrogate for the Hepatitis C Virus (HCV) in early-stage antiviral research. researchgate.netnycu.edu.tw Furthermore, the related compound cynaropicrin has shown potent and broad-spectrum activity as a cell-entry inhibitor against all genotypes of HCV. nih.govresearchgate.net This suggests that cynarin and its derivatives may interfere with the early stages of the viral life cycle.

Antifungal Efficacy

Cynarin, as a key phenolic compound in artichoke (Cynara scolymus L.), has been identified as possessing notable antifungal properties. Research into the antimicrobial activities of artichoke leaf extracts has isolated several phenolic compounds, including cynarin, and evaluated their efficacy against a range of microorganisms. In these studies, cynarin demonstrated significant activity against most of the tested fungal organisms. researchgate.net

Notably, the antifungal effect of cynarin was found to be more pronounced than its antibacterial action. The minimum inhibitory concentrations (MIC) for cynarin against the tested fungi were recorded to be between 50 and 200 µg/mL. This places cynarin as a compound of interest for its potential role in addressing fungal pathogens. The primary mechanism is believed to involve the interference with fungal cell membrane integrity and the modulation of key cellular enzymes. researchgate.net

Antiviral Mechanisms

Cynarin has been investigated for its mechanisms of action against several viruses, with research highlighting its ability to interfere with key viral processes.

One of the most detailed mechanisms has been elucidated in the context of the Ebola virus (EBOV). nih.gov Cynarin is capable of blocking EBOV replication by directly targeting the viral protein VP35. This protein is crucial for the virus as it acts as both a polymerase cofactor and an antagonist to the host's innate immune response, specifically by inhibiting the production of interferon-beta (IFN-β). nih.gov Research has shown that cynarin inhibits the binding of VP35 to double-stranded RNA (dsRNA), which is a critical step in how the virus evades the host's immune detection system. By subverting this function, cynarin restores the production of IFN-β, allowing the host's antiviral response to proceed. This inhibitory action was observed with an EC₅₀ value of 9.1 μM against an EBOV isolate from the 2014 West African outbreak, without significant cytotoxicity. nih.gov

Furthermore, cynarin has demonstrated inhibitory effects against the Human Immunodeficiency Virus (HIV-1). Studies have shown that cynarin can inhibit the replication of HIV-1 in human T-cell leukemia cells with a half-maximal effective concentration (EC₅₀) of 25 µM. mattioli1885journals.com

| Virus | Mechanism of Action | Effective Concentration (EC₅₀) | Research Model | Reference |

|---|---|---|---|---|

| Ebola Virus (EBOV) | Blocks viral replication by binding to VP35 protein, subverting its interferon (IFN) antagonism function. | 9.1 μM | IFN-susceptible A549 cells | nih.gov |

| Human Immunodeficiency Virus (HIV-1) | Inhibits viral replication. | 25 μM | Human T-cell leukemia (MT-2) cells | mattioli1885journals.com |

Other Investigated Pharmacological Actions

Antifeedant Properties

While Cynara scolymus is a known source of cynarin, research into the antifeedant properties of its constituent compounds has primarily focused on other molecules. Specifically, the sesquiterpene lactone cynaropicrin has been identified as a potent feeding deterrent against several species of Lepidoptera. nih.gov This compound is largely responsible for the characteristic bitter taste of artichoke. At present, scientific literature that specifically isolates and describes the antifeedant properties of cynarin is limited, with the focus remaining on cynaropicrin as the primary agent of this activity. nih.govfrontiersin.org

Anti-photoaging Mechanisms

Photoaging refers to skin damage caused by prolonged exposure to ultraviolet (UV) radiation. While extracts from plants containing cynarin are explored for their skin-protective qualities, the direct anti-photoaging mechanisms have been more specifically attributed to cynaropicrin. nih.govresearchgate.netmdpi.com Research indicates that cynaropicrin suppresses the photoaging of skin by inhibiting the transcriptional activity of nuclear factor-kappa B (NF-κB). nih.govresearchgate.net This transcription factor is activated by UV radiation and induces the expression of genes that degrade the skin's extracellular matrix, such as matrix metalloproteinase-1 (MMP-1). nih.gov Studies in mouse models have confirmed that cynaropicrin can prevent skin photoaging processes, including the hyperproliferation of keratinocytes and melanocytes. nih.govresearchgate.net Although cynarin is a major bioactive component of artichoke, the specific molecular mechanisms through which it may contribute to anti-photoaging are not as clearly defined in current research as those for cynaropicrin.

Antiparasitic Effects